molecular formula C13H20FNO B5226284 N-[3-(2-fluorophenoxy)propyl]-1-butanamine

N-[3-(2-fluorophenoxy)propyl]-1-butanamine

Cat. No.: B5226284
M. Wt: 225.30 g/mol
InChI Key: GSVVVXCTCMDESH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-fluorophenoxy)propyl]-1-butanamine, also known as 2-FMA, is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent stimulant that has gained popularity in the research community due to its ability to enhance cognitive function, increase focus, and improve physical performance.

Mechanism of Action

The mechanism of action of N-[3-(2-fluorophenoxy)propyl]-1-butanamine involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which results in the stimulation of the central nervous system (CNS). The exact mechanism of action is still not fully understood, and further research is needed to elucidate the molecular pathways involved.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to other amphetamines. It increases the release of dopamine, norepinephrine, and serotonin in the brain, which leads to increased arousal, alertness, and mood elevation. It also increases heart rate, blood pressure, and body temperature, which can lead to adverse effects such as cardiovascular toxicity and hyperthermia.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(2-fluorophenoxy)propyl]-1-butanamine in lab experiments is its potency and selectivity for the CNS. It can be used in low doses to achieve significant effects, which reduces the risk of toxicity and adverse effects. However, one limitation is its potential for abuse and addiction, which can lead to ethical concerns in research studies. It is important to use appropriate controls and ethical guidelines when conducting research with this compound.

Future Directions

For research with N-[3-(2-fluorophenoxy)propyl]-1-butanamine include investigating its potential therapeutic effects in the treatment of various CNS disorders such as ADHD, narcolepsy, and depression. It can also be studied for its potential applications in enhancing cognitive function and physical performance in healthy individuals. Further research is needed to elucidate the molecular pathways involved in its mechanism of action and to develop safer and more effective analogs.

Synthesis Methods

The synthesis method of N-[3-(2-fluorophenoxy)propyl]-1-butanamine involves the reaction of 2-fluorophenol with 3-bromopropylamine hydrobromide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with butyraldehyde to produce this compound. The purity and yield of the final product can be improved by further purification steps such as recrystallization or chromatography.

Scientific Research Applications

N-[3-(2-fluorophenoxy)propyl]-1-butanamine has been extensively studied in the research community for its potential applications in various fields such as neuroscience, pharmacology, and toxicology. It has been shown to enhance cognitive function, increase focus, and improve physical performance in animal models. It has also been investigated for its potential therapeutic effects in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity.

Properties

IUPAC Name

N-[3-(2-fluorophenoxy)propyl]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO/c1-2-3-9-15-10-6-11-16-13-8-5-4-7-12(13)14/h4-5,7-8,15H,2-3,6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVVVXCTCMDESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCOC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.